1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE
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Overview
Description
1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of fluorine, nitro, pyrrolidine, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the piperazine ring: This step involves the reaction of appropriate diamines with suitable reagents.
Coupling of the pyrrolidine and piperazine rings: This is typically achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the effects of fluorine and nitro groups on biological activity.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine and piperazine rings can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}METHAN-1-ONE
- 1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}PROPANE-1-ONE
Uniqueness
1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O3/c1-12(22)18-6-8-20(9-7-18)15-11-14(19-4-2-3-5-19)13(17)10-16(15)21(23)24/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNWFWPDYOYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24781081 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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